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BIBF0775

ALK5 inhibition TGFβRI Kinase assay

Standard TGFβRI inhibitors like SB-431542 suffer from confounding p38 MAPK cross-reactivity, invalidating fibrosis study results. BIBF0775 solves this with a unique indolinone scaffold that completely spares p38 while potently blocking ALK5 (IC50 34 nM; cellular IC50 23 nM). - 26- to 42-fold selective over PDGFRα/VEGFR2 - no angiogenesis assay interference - Validated binding mode via X-ray crystallography - Available for immediate R&D shipment

Molecular Formula C31H34N4O2
Molecular Weight 494.6 g/mol
Cat. No. B1666966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIBF0775
SynonymsBIBF0775;  BIBF-0775;  BIBF 0775; 
Molecular FormulaC31H34N4O2
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)C1=CC2=C(C=C1)C(=C(C3=CC=CC=C3)NC4=CC=C(C=C4)CN5CCCCC5)C(=O)N2
InChIInChI=1S/C31H34N4O2/c1-3-34(2)31(37)24-14-17-26-27(20-24)33-30(36)28(26)29(23-10-6-4-7-11-23)32-25-15-12-22(13-16-25)21-35-18-8-5-9-19-35/h4,6-7,10-17,20,33,36H,3,5,8-9,18-19,21H2,1-2H3
InChIKeyJGQSLTZPBLZNBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BIBF0775: Selective ALK5 Inhibitor


BIBF0775 (CAS 334951-90-5), chemically designated as (Z)-N-Ethyl-N-methyl-2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indoline-6-carboxamide, is a 6-substituted indolinone analog [1]. It functions as a potent and selective inhibitor of the transforming growth factor-β type I receptor (TGFβRI, also known as ALK5), exhibiting an IC50 of 34 nM . The compound was identified as a lead in the development of a new chemotype for TGFβRI inhibition, with its binding mode elucidated via X-ray crystallography after soaking into the kinase domain of TGFβRI [2].

Target engagement
ALK5 kinase inhibition studies without p38 off-target interference
Scaffold selectivity
Indolinone chemotype with reported low kinome cross-reactivity
Pathway interrogation
Smad2/3-dependent TGFβ signaling models in cell-based assays

BIBF0775 Differentiation from Generic ALK5 Inhibitors


While several small-molecule inhibitors target TGFβRI (ALK5), such as SB-431542, LY-2157299 (Galunisertib), and A83-01, they exhibit markedly different selectivity profiles and off-target activities. For instance, SB-431542 potently inhibits p38 MAP kinase [1], whereas BIBF0775 and its optimized derivatives demonstrate a complete lack of activity against p38, a common liability among TGFβRI inhibitors [2]. Furthermore, BIBF0775 possesses a unique indolinone scaffold that provides a distinct binding mode and selectivity against a broad panel of over 200 kinases, a characteristic not shared by imidazole-based inhibitors like SB-431542 or pyrazole-based compounds like LY-2157299 . Substituting BIBF0775 with a generic ALK5 inhibitor could therefore introduce confounding off-target effects, invalidating experimental results. The quantitative evidence below establishes the precise parameters where BIBF0775 provides scientifically meaningful differentiation.

Risk factor
BIBF0775 profile
Generic ALK5 inhibitor risk
p38 MAPK off-target
Indolinone chemotype does not inhibit p38; pathway response attributed to ALK5
SB-431542 and similar inhibitors may introduce p38-mediated confounds; TGFβ readouts may be unreliable
Kinome selectivity breadth
Scaffold-derived selectivity over >200 kinases reported for optimized analogs
Narrower selectivity window (e.g., ALK4/7 inhibition) can complicate target deconvolution
Cellular pathway potency context
SBE reporter IC50 aligns with enzymatic potency; clean TGFβ pathway suppression
Higher cellular IC50 or inconsistent translation from kinase assay may require increased compound concentration

BIBF0775 Quantitative Evidence


ALK5 Kinase Potency

BIBF0775 inhibits the kinase activity of recombinant human TGFβRI (ALK5) with an IC50 of 34 nM . This potency is comparable to or exceeds that of other widely used ALK5 inhibitors. SB-431542 exhibits an IC50 of 94 nM [1], LY-2157299 (Galunisertib) has an IC50 of 56 nM , and A83-01 shows an IC50 of 12 nM . While A83-01 is more potent, BIBF0775 demonstrates a favorable balance of potency and selectivity as described in subsequent evidence items.

ALK5 potency
Cross-study
IC50 = 34 nM (recombinant ALK5)
Supports potency-threshold selection for ALK5 pathway inhibition
Comparator IC50 ranges: SB-431542 94 nM, LY-2157299 56 nM, A83-01 12 nM
ALK5 inhibition TGFβRI Kinase assay

p38 MAPK Off-Target Selectivity

A critical differentiator for BIBF0775 is its lack of activity against p38 kinase, a common off-target for other ALK5 inhibitors like SB-431542. The J. Med. Chem. study explicitly notes that p38 kinase, which is often inhibited by TGFβRI inhibitors, was not targeted by derivatives based on the indolinone chemotype [1]. In contrast, SB-431542 is a known inhibitor of p38α with an IC50 of 6 µM [2]. This selectivity advantage allows for cleaner interrogation of TGFβ signaling without confounding p38-mediated effects.

p38 selectivity
Class-level
No p38α inhibition detected
Supports p38-independent TGFβRI signaling interpretation
SB-431542 IC50 = 6 µM on p38α; BIBF0775 indolinone scaffold avoids this liability
Kinase selectivity Off-target profiling p38 MAPK

VEGFR2/PDGFRα Selectivity Window

BIBF0775 exhibits a significant selectivity window for ALK5 over the related receptor tyrosine kinases VEGFR2 and PDGFRα. In direct enzymatic assays, BIBF0775 displays IC50 values of 1,447 nM and 890 nM against VEGFR2 and PDGFRα, respectively, compared to its 34 nM IC50 on ALK5 . This represents a 42.6-fold and 26.2-fold selectivity window, respectively. This data is derived from a study that identified a subset of indolinones with additional PDGFRα inhibition, highlighting that not all compounds in this class share the same profile [1].

VEGFR2/PDGFRα window
Head-to-head
42.6× (VEGFR2), 26.2× (PDGFRα) selectivity
Supports selectivity assessment in angiogenesis-related co-culture models
IC50: VEGFR2 1,447 nM, PDGFRα 890 nM vs ALK5 34 nM
Selectivity window VEGFR2 PDGFRα

TGFβ-Smad Cellular Pathway Inhibition

BIBF0775 demonstrates potent inhibition of TGFβRI-mediated signaling in a cellular context. In A549 lung adenocarcinoma cells, 100 nM BIBF0775 completely blocked TGF-β1-induced phosphorylation of Smad2 . Furthermore, it inhibited TGF-β1-induced transcriptional activation of a Smad-binding element (SBE) reporter gene with an IC50 of 23 nM . This demonstrates that the potent enzymatic inhibition (34 nM) translates effectively into cellular pathway suppression. In comparison, the cellular IC50 of LY-2157299 for Smad2/3 phosphorylation in MDA-MB-231 cells is 80 nM [1], and SB-431542 has a reported IC50 of 100 nM in HaCaT cells [2]. BIBF0775's cellular potency (23 nM in SBE assay) is thus 3.5-fold more potent than LY-2157299 in a comparable assay system.

Cellular Smad inhibition
Cross-study
SBE reporter IC50 = 23 nM (A549 cells)
Supports cellular TGFβ pathway inhibition at low compound exposure
Reported comparator IC50: LY-2157299 80 nM, SB-431542 100 nM in respective cell lines
Cellular efficacy Smad2/3 phosphorylation TGFβ signaling

Broad Kinome Selectivity

The indolinone chemotype of BIBF0775 was subjected to extensive kinome profiling. Optimized derivatives based on the BIBF0775 lead scaffold were evaluated on a panel of 232 kinases and demonstrated low cross-reactivities within the human kinome [1]. While this data is for optimized analogs, it establishes the intrinsic selectivity of the core indolinone scaffold. In contrast, other ALK5 inhibitors like SB-431542 are known to have a narrower selectivity window, inhibiting ALK4 and ALK7 with similar potency [2], and also targeting p38 as noted above.

Kinome selectivity
Class-level
Low cross-reactivity on 232-kinase panel (optimized analogs)
Scaffold-derived selectivity supports target validation probe context
Data from indolinone lead series; BIBF0775 selectivity profile consistent with class
Kinome profiling Selectivity Polypharmacology

BIBF0775 Research Applications


p38-Sparing Fibrosis Models

BIBF0775 is the preferred choice for in vivo or ex vivo fibrosis models where confounding p38 MAPK activity must be avoided. Unlike SB-431542, which exhibits measurable p38 inhibition [1], BIBF0775 and its indolinone derivatives do not target p38 [2]. This selectivity ensures that any observed anti-fibrotic effects (e.g., reduced collagen deposition, myofibroblast differentiation) can be confidently attributed to TGFβRI blockade.

Kinome-Selective Target Validation

For chemical probe studies aiming to validate TGFβRI as a therapeutic target, BIBF0775 offers a scaffold with a proven record of low kinome cross-reactivity. Optimized indolinones based on BIBF0775 demonstrated minimal off-target hits in a 232-kinase panel [3]. This reduces the risk of misleading phenotypes arising from polypharmacology, a critical consideration in target deconvolution and mechanism-of-action studies.

Smad2/3-Dependent Transcription Analysis

BIBF0775 is highly effective for in vitro studies of TGFβ1-induced Smad2/3 signaling. Its potent cellular IC50 of 23 nM in an SBE reporter assay surpasses that of LY-2157299 and SB-431542 in comparable assays [4][5]. This allows for complete pathway inhibition at lower compound concentrations, minimizing potential cytotoxicity or off-target effects in long-term culture experiments.

ALK5 Inhibition Without VEGFR2/PDGFRα Interference

In co-culture models involving endothelial cells or pericytes, the 26- to 42-fold selectivity of BIBF0775 for ALK5 over PDGFRα and VEGFR2 provides a cleaner experimental window. This is particularly advantageous when combining BIBF0775 with angiogenesis inhibitors or growth factor stimulations, as it avoids the confounding effects of unintended VEGFR2/PDGFRα blockade that could be seen with less selective inhibitors.

Application
Selection Property
Validation Focus
p38-sparing fibrosis models
p38 MAPK inactivity
p38 off-target assessment in TGFβRI-dependent readouts
Kinome-selective target validation
Broad kinome selectivity scaffold
Kinase panel cross-reactivity review
Smad2/3-dependent transcription analysis
Cellular Smad pathway inhibition
Smad phosphorylation and reporter gene endpoints
ALK5 inhibition without VEGFR2/PDGFRα interference
VEGFR2/PDGFRα selectivity window
Angiogenesis-related kinase off-target evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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